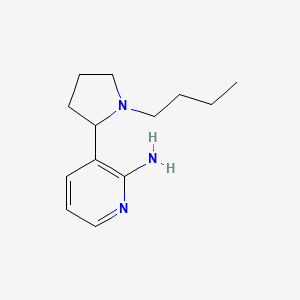
2-Mercaptoethyl-b-D-glucopyranoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Mercaptoethyl-b-D-glucopyranoside is a chemical compound with the molecular formula C8H16O6S and a molecular weight of 240.28 g/mol . It is a derivative of glucose, where the hydroxyl group at the anomeric carbon is replaced by a mercaptoethyl group. This compound is primarily used in biochemical research, particularly in the study of proteomics .
準備方法
The synthesis of 2-Mercaptoethyl-b-D-glucopyranoside typically involves the reaction of glucose derivatives with mercaptoethanolThe final step involves the deprotection of the hydroxyl groups to yield the desired compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
化学反応の分析
2-Mercaptoethyl-b-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The compound can be reduced to yield the corresponding alcohol.
Substitution: The mercapto group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions
科学的研究の応用
2-Mercaptoethyl-b-D-glucopyranoside has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is employed in the study of glycosidase inhibitors and other enzyme interactions.
作用機序
The mechanism of action of 2-Mercaptoethyl-b-D-glucopyranoside involves its interaction with specific molecular targets, such as enzymes. The mercapto group can form covalent bonds with active site residues of enzymes, inhibiting their activity. This interaction is crucial in the study of glycosidase inhibitors and other enzyme-related processes .
類似化合物との比較
2-Mercaptoethyl-b-D-glucopyranoside can be compared with other similar compounds, such as:
2-Thioethyl-b-D-glucopyranoside: Similar in structure but with different functional groups.
Methyl beta-D-glucopyranoside: Lacks the mercapto group, making it less reactive in certain biochemical applications
特性
分子式 |
C8H16O6S |
|---|---|
分子量 |
240.28 g/mol |
IUPAC名 |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(2-sulfanylethoxy)oxane-3,4,5-triol |
InChI |
InChI=1S/C8H16O6S/c9-3-4-5(10)6(11)7(12)8(14-4)13-1-2-15/h4-12,15H,1-3H2/t4-,5-,6+,7-,8-/m1/s1 |
InChIキー |
HUYFGRHVKQZODJ-JAJWTYFOSA-N |
異性体SMILES |
C(CS)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
正規SMILES |
C(CS)OC1C(C(C(C(O1)CO)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-(Pyrimidin-5-yl)prop-2-en-1-yl]isoindole-1,3-dione](/img/structure/B15061449.png)
![1-[(1S,6S)-3-azabicyclo[4.1.0]heptan-1-yl]methanamine](/img/structure/B15061451.png)
![ethyl 3-[2-(difluoromethoxy)phenyl]-2-methylprop-2-enoate](/img/structure/B15061456.png)
![Ethyl 1-[(4-methylbenzenesulfonamido)methyl]-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B15061461.png)
![2-Boc-4,4-difluoro-2,6-diazabicyclo[3.2.0]heptane](/img/structure/B15061467.png)
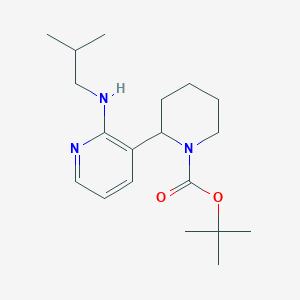
![L-Man(a1-3)[Man(a1-6)]a-Man1Me](/img/structure/B15061482.png)
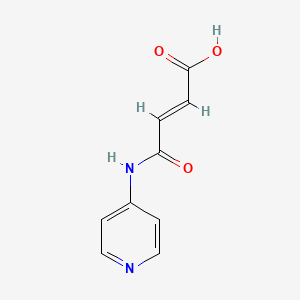
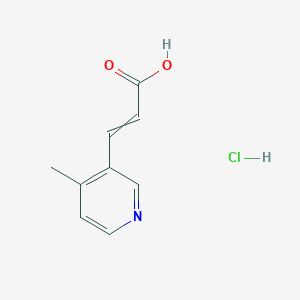
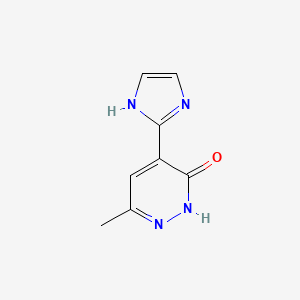
![2,3-Bis[4-(1,1-dimethylethyl)phenyl]-2-cyclopropen-1-one](/img/structure/B15061506.png)
![[(1R,7R)-1-bromo-3-azabicyclo[5.1.0]octan-7-yl]methanol](/img/structure/B15061513.png)
